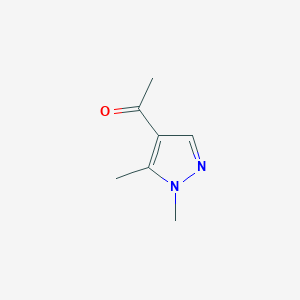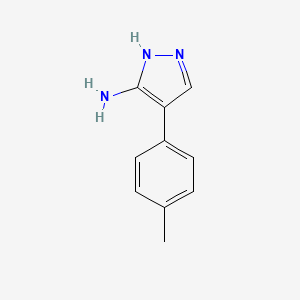
4-(4-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-methylphenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as receptor antagonists in various biological pathways .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the manipulation of substituents on the pyrazole ring to achieve desired biological activities. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents, including the presence of a basic amine, was crucial for activity . Similarly, Schiff base ligands derived from pyrazolone compounds have been synthesized through condensation reactions with various aromatic amines . These methods highlight the synthetic versatility of pyrazole derivatives and the importance of substituents for their biological function.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can significantly influence their biological activity. Crystallographic studies have revealed that these compounds can exist in different tautomeric forms, such as the amine-one form, which is stabilized by strong hydrogen bonding . The geometry of these molecules, as determined by single crystal X-ray diffraction, can provide insights into their potential interactions with biological targets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, reactions with amines and phenols can lead to the formation of substituted pyrazolones or cyclization to azolylidene pyrazolones . Schiff bases derived from pyrazolones can also form complexes with metals like copper, resulting in mononuclear octahedral complexes with potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, thermal stability, and electronic structure, are crucial for their practical applications. Spectroscopic methods like NMR, IR, and UV/Vis, along with thermal analysis, can characterize these properties . Additionally, computational methods such as density functional theory (DFT) calculations can predict the molecular electrostatic potential and vibrational modes, providing a deeper understanding of the compound's reactivity and interactions .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a derivative of the target compound, was synthesized and structurally characterized. It showed significant nonlinear optical properties, indicated by the small energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), suggesting its potential application in optical devices due to the intramolecular charge transfer responsible for these properties (Tamer et al., 2016).
Reactivity in Synthesis
In the context of reductive cyclization, pyrazole derivatives' reactivity was studied. It was observed that intramolecular hydrogen bonds within these compounds contribute to their low reactivity, impacting the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. The study provides insight into optimizing conditions for their synthesis, which is crucial for the development of complex molecular structures (Szlachcic et al., 2020).
Chemosensor for Metal Ions
A novel diarylethene with a 3-(4-methylphenyl)-1H-pyrazol-5-amine moiety was synthesized, showcasing its capability as a chemosensor. It exhibited excellent fluorescence sensing ability for Al3+ and Zn2+ ions with a very low detection limit, highlighting its potential for detecting these metal ions in various applications, including environmental monitoring and medical diagnostics (Gao et al., 2018).
Corrosion Inhibition
Pyrazole compounds have demonstrated their effectiveness as corrosion inhibitors. A study involving N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine showed it to be an efficient inhibitor for the corrosion of pure iron in acidic media. This property is vital for industries where metal preservation is crucial, such as in the construction and automotive sectors (Chetouani et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBRCBZFIAMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406128 |
Source


|
| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-1H-pyrazol-5-amine | |
CAS RN |
40545-63-9 |
Source


|
| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
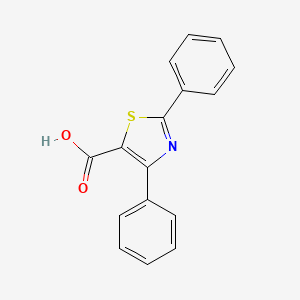

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)

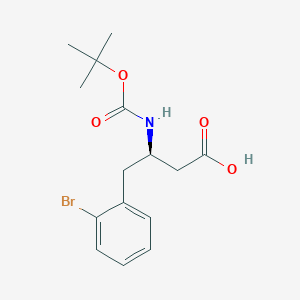

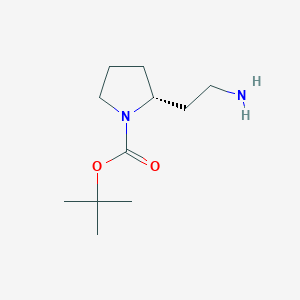



![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)
